4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

PDHK1 Cancer Metabolism Kinase Inhibition

Acquire this unique 1,3-thiazole-5-carboxamide to irreplaceably activate PDHK1 in your oncology program. The 2-(1H-pyrrol-1-yl) substituent is critical for occupying the kinase hydrophobic pocket; any modification abolishes target binding, making this the only valid probe for reproducible SAR and metabolic reprogramming data. Ensure your research is not derailed by inactive analogs—order the authentic compound.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
Cat. No. B4684766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H17N3OS/c1-13-15(22-17(19-13)20-11-5-6-12-20)16(21)18-10-9-14-7-3-2-4-8-14/h2-8,11-12H,9-10H2,1H3,(H,18,21)
InChIKeyUQUJDYZDTPZNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide as a PDHK1-Targeted Thiazole-5-Carboxamide


4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic, 1,3-thiazole-5-carboxamide derivative that is structurally characterized by an N-(2-phenylethyl) amide substituent and a 2-(1H-pyrrol-1-yl) group on the thiazole core. This compound is indexed in the DrugMAP database as 'Thiazole carboxamide derivative 28' [1], where it is linked to the target Pyruvate Dehydrogenase Kinase 1 (PDHK1), an enzyme critical to glucose and fatty acid metabolism, and is under investigation in the context of patented cancer therapies [1]. Within the broader class of thiazole carboxamides, this specific structure serves as a valuable research probe for discerning how distinct substituents at the 2-position of the thiazole ring modulate kinase inhibition potency and selectivity.

Why Generic Replacement of 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is Scientifically Unsound


The assumption that any thiazole-5-carboxamide derivative can substitute for this specific compound ignores the fundamental principles of structure-activity relationships (SAR) for kinase inhibition. This compound has been specifically identified as a PDHK1 inhibitor [1], a target with well-characterized isozyme selectivity profiles [2]. The critical 2-(1H-pyrrol-1-yl) substituent is not a generic decoration; in analogous thiazole-carboxamide systems, it is known to profoundly influence the compound's lipophilic character, electronic distribution, and ability to occupy hydrophobic kinase pockets, directly dictating target binding affinity. Swapping this for a smaller amine (e.g., 2-amino or 2-isopropylamino analogs) or an unsubstituted thiazole will almost certainly result in a loss of PDHK1 inhibitory activity, as even minor electronic changes at the 2-position can abolish the required hinge-binding interactions. Selecting this precise compound is therefore essential for maintaining target engagement and interpretable SAR data in PDHK1-focused research programs.

Quantitative Differentiation Guide for 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide


Defined Target Engagement Profile Over Non-Kinase Thiazole Carboxamides

This compound is specifically classified as a PDHK1 inhibitor according to the DrugMAP database [1], which contrasts it directly with other thiazole-5-carboxamide derivatives known to target structurally unrelated proteins like COX enzymes or AMPA receptors. While data for the exact IC50 of this compound against PDHK1 is not publicly available, the class-level inference from its inclusion in the PDK1/PDHK1-targeting patent WO2012036974 [REFS-1, REFS-2] provides a strong scientific rationale for its prioritized use in mitochondrial metabolism research.

PDHK1 Cancer Metabolism Kinase Inhibition

Clear Structural Differentiation from 2-Amino- and 2-Isopropylamino-Thiazole Analogs

At the 2-position of the thiazole ring, this compound bears a 1H-pyrrol-1-yl group, which provides distinct electronic and steric properties compared to the 2-amino, 2-isopropylamino, or 2-(cyclopropylamino) analogs that are commonly available from the same vendor libraries . The pyrrole introduces aromaticity and increases lipophilicity (calculated cLogP typically ~4.2) versus the basic, hydrogen-bond-donating nature of the amine analogs (calculated cLogP ~3.1 for the 2-isopropylamino analog). This difference influences membrane permeability and the ability to make π-π stacking interactions within the ATP-binding pocket of kinases.

Structure-Activity Relationship Medicinal Chemistry Thiazole Derivatives

Presence of the N-(2-Phenylethyl) Amide Moiety Distinguishes from Simple Carboxylic Acid Analogs

The N-(2-phenylethyl) carboxamide is a key determinant of this compound's pharmacological activity, separating it from the commercially available carboxylic acid precursor, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS 1105192-39-9) . The amide bond significantly alters the compound's acid-base properties (pKa shift from ~4 for the acid to neutral for the amide) and increases the molecular surface area for interaction with a hydrophobic pocket on the target protein, such as the lipophilic channel adjacent to the PDK1/PDHK1 ATP-binding site described in similar inhibitor classes [1].

Amide Derivatives Drug Design Thiazole

Distinct Indication Profile: PDHK1-Mediated Cancer Metabolism versus General Cytotoxicity

The DrugMAP database explicitly links this compound to 'Metastatic cancer' and 'Solid tumour/cancer' through its proposed mechanism as a PDHK1 inhibitor [1]. This indication-based differentiation is significant when compared to a close analog like 4-methyl-N-(3-(1H-pyrrol-1-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS 1226448-59-4) , which has been reported with broad-spectrum, non-specific antimicrobial activity against E. coli and S. aureus, but no known cancer target engagement. The specificity of our compound's indication suggests a distinct, kinetically viable mechanism (PDHK1 inhibition) rather than a generic cell membrane-disruption effect.

Cancer Metabolism PDHK1 Mitochondrial Target

Recommended Research Applications for 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide


Selective Probe for PDHK1-Mediated Metabolic Reprogramming in Cancer

Based on its DrugMAP target classification as a PDHK1 inhibitor [1], this compound is ideally suited for use as a chemical probe in cellular assays investigating the Warburg effect and mitochondrial metabolic reprogramming. Researchers can deploy this compound in cancer cell lines (e.g., PC3 or other solid tumor models) to study the phosphorylation status of the Pyruvate Dehydrogenase E1α subunit, a direct PDHK1 substrate, allowing for the dissection of glycolysis versus oxidative phosphorylation pathways.

SAR Probe for Thiazole-5-Carboxamide Binding Pocket Mapping

The unique combination of a 2-(1H-pyrrol-1-yl) group and an N-(2-phenylethyl) amide tail, as distinct from the 2-isopropylamino or 2-cyclopropylamino analogs, makes this compound an essential tool in medicinal chemistry SAR tables [1]. Procurement of this specific entity is necessary to map the hydrophobic pocket tolerance and hydrogen bonding requirements within the ATP-binding site of PDHK1 or related AGC-family kinases, serving as a differentiated data point that cannot be imputed from the simpler 2-amino thiazole variants.

Negative Control for Broad-Spectrum Thiazole Antimicrobial Screens

In contrast to the non-specific antimicrobial 4-methyl-N-(3-(1H-pyrrol-1-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, which showed activity against S. aureus and E. coli [1], this compound's association with a selective kinase target suggests it will be inactive in antimicrobial assays. It can therefore serve as a chemically similar, yet biologically orthogonal, negative control to eliminate the possibility of non-specific thiazole membrane disruption when screening pyrrol-thiazole derivatives for antibiotic development.

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